3,4-Dichlorobenzenesulfonyl chloride
Overview
Description
3,4-Dichlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl3O2S and a molecular weight of 245.51 g/mol . It is a derivative of benzenesulfonyl chloride, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used as a reagent in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorobenzenesulfonyl chloride is typically synthesized from o-dichlorobenzene and chlorosulfuric acid . The reaction involves the sulfonation of o-dichlorobenzene with chlorosulfuric acid, resulting in the formation of this compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: It can hydrolyze in the presence of water to form 3,4-dichlorobenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
3,4-Dichlorobenzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3,4-Dichlorobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
- Benzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
- 2,5-Dichlorobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
Uniqueness
3,4-Dichlorobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
IUPAC Name |
3,4-dichlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIBPWGZGSXURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059165 | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-31-7 | |
Record name | 3,4-Dichlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROBENZENESULFONYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-Dichlorophenylsulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX3AD43WDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-Dichlorobenzenesulfonyl chloride in the synthesis of hyperbranched poly(phenylene sulfide) (PPS)?
A1: this compound serves as a precursor to 3,4-dichlorobenzenethiol, a key monomer in the synthesis of hyperbranched PPS. The process involves reducing this compound using zinc powder []. This thiol monomer can then undergo polymerization to yield the desired hyperbranched PPS structure, which exhibits distinct properties compared to its linear counterpart [].
Q2: How does the structure of this compound influence its reactivity with other dichlorobenzene isomers in the presence of chlorosulfonic acid?
A2: Research indicates that this compound, when formed in situ from the reaction of o-dichlorobenzene with chlorosulfonic acid, readily forms 3,4,3′,4′-tetrachlorodiphenylsulfone in high yield (85%) []. This behavior contrasts with m- and p-dichlorobenzene, which primarily yield the corresponding sulfonyl chlorides under similar conditions []. This difference is attributed to the lack of steric hindrance at the para position of o-dichlorobenzene, facilitating sulfone formation [].
Q3: Can you describe the crystal structure of a compound derived from this compound?
A3: Yes, a study investigated the crystal structure of 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate, a compound derived from the reaction of eugenol with this compound []. The analysis revealed a dihedral angle of 40.53° between the two benzene rings within the molecule []. Additionally, the crystal structure lacked any significant intermolecular interactions [].
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